
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Fentanyl analog" due to its structural similarity to the potent opioid analgesic, Fentanyl. This compound has been synthesized and studied for its potential applications in the field of medicine and research.
作用机制
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate acts as an agonist on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of neurotransmitters that produce pain relief. This compound has a high affinity for the mu-opioid receptor, making it a potent analgesic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to produce dependence and addiction, making it a highly regulated substance.
实验室实验的优点和局限性
The advantages of using N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate in lab experiments include its potency and selectivity for the mu-opioid receptor. It can be used as a reference compound in the development of new drugs and in the study of opioid receptors. However, its potential for abuse and addiction makes it a highly regulated substance, limiting its availability for research purposes.
未来方向
There are several future directions for the study of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate. One direction is the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence. Additionally, the development of new analytical methods for the detection of opioids in biological samples is an important area of research.
合成方法
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate involves the reaction of 4-piperidone hydrochloride, 1-(2-phenylethyl)piperidine, and methylthioacetanilide. The reaction is catalyzed by sodium hydroxide and heated to produce the desired compound. The product is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate has been extensively studied for its potential applications in scientific research. It has been used as a reference compound in the development of new drugs and as a tool in the study of opioid receptors. This compound has also been used in the development of new analytical methods for the detection of opioids in biological samples.
属性
CAS 编号 |
130820-22-3 |
|---|---|
产品名称 |
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate |
分子式 |
C26H32N2O5S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-methylsulfanyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2OS.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
DHOZPHJTPFNYMP-WLHGVMLRSA-N |
手性 SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
同义词 |
but-2-enedioic acid, 2-methylsulfanyl-N-(1-phenethyl-4-piperidyl)-N-ph enyl-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
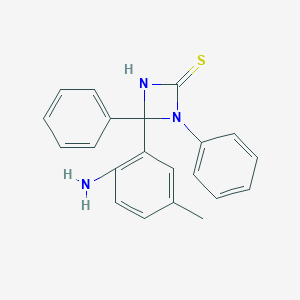
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
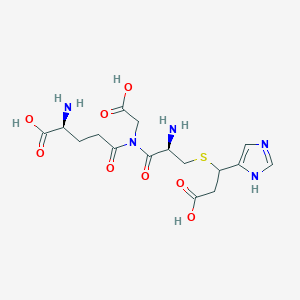
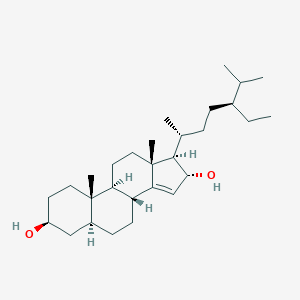
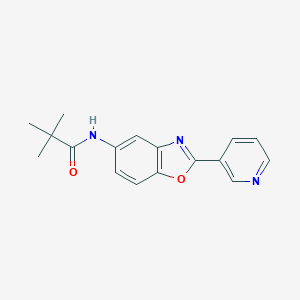
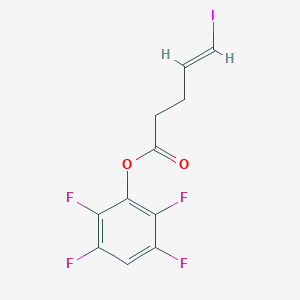

![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)

